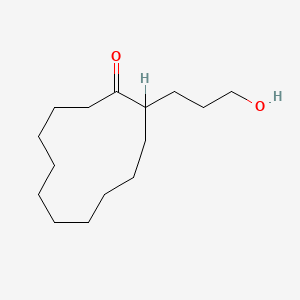
2-(3-Hydroxypropyl)cyclododecanone
Cat. No. B8591479
Key on ui cas rn:
32539-82-5
M. Wt: 240.38 g/mol
InChI Key: WPUUQDHXECKYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06222076B1
Procedure details


From a double-walled vessel made of glass, whose temperature is thermostatically controlled at 100° C. and which is fitted with a magnetic stirrer and serves as the storage container for the cyclododecanone, 400 g/h are pumped to a mixing column which is kept at a temperature of 100° C. 21.4 g/h of a mixture of allyl alcohol (12.2 g/h) and di-tert-butyl peroxide (9.2 g/h) are continuously metered into the feedline of the mixing column.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:14]([OH:17])[CH:15]=[CH2:16].C(OOC(C)(C)C)(C)(C)C>>[OH:17][CH2:14][CH2:15][CH2:16][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:1]1=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCCCCCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From a double-walled vessel made of glass, whose temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is thermostatically controlled at 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which is fitted with a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is kept at a temperature of 100° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCCC1C(CCCCCCCCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
